Coenzyme Q7
Description
Context of Ubiquinones (B1209410) within Cellular Biology
Ubiquinones, or coenzymes Q (CoQ), are a group of related compounds characterized by a quinone head group and a variable-length isoprenoid side chain. mdpi.combmj.com This side chain determines the specific CoQ variant, denoted by a subscript 'n' (CoQn), which indicates the number of isoprene (B109036) units. mdpi.com These molecules are found in the membranes of most aerobic organisms, from bacteria to mammals. mdpi.complos.org
The primary role of ubiquinones is in cellular respiration, where they function as electron carriers in the mitochondrial electron transport chain, facilitating the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. plos.orgportlandpress.comrupress.org Beyond bioenergetics, the reduced form of coenzyme Q, ubiquinol (B23937), is a potent lipid-soluble antioxidant, protecting cellular membranes and lipoproteins from oxidative damage. pharmanord.com Coenzyme Q is also involved in other metabolic pathways, such as de novo pyrimidine (B1678525) biosynthesis. mdpi.com The length of the isoprenoid tail, which anchors the molecule within the lipid bilayer, varies by species. mdpi.combiorxiv.org
Historical Academic Perspectives on Ubiquinone Research and Coenzyme Q7’s Early Recognition
The discovery of coenzyme Q dates back to the 1950s. up.ac.zanih.gov In the initial phases of research, after the structure of Coenzyme Q10 was determined, scientists began investigating related compounds. up.ac.za this compound, being easier to synthesize than the longer-chain ubiquinones like CoQ10, was used as an analog in several early studies. grc.com
In the mid-1960s, a notable application of CoQ7 was in the treatment of congestive heart failure in Japan by Professor Yamamura, marking one of the first therapeutic uses of a coenzyme Q compound in human disease. up.ac.zagrc.com Additionally, this compound was utilized in studies investigating its effects on blood sugar and ketone bodies in individuals with diabetes. altmedrev.com Despite these early explorations, the use of CoQ7 and other shorter-chain analogs in therapeutic trials did not always meet with great success, which was partly attributed to factors like poor absorption when administered in crystalline form. grc.com These early investigations, however, were crucial in paving the way for the extensive research on Coenzyme Q10 that would follow. grc.com this compound has also been employed as an internal standard in analytical methods like high-pressure liquid chromatography (HPLC) for the quantification of other CoQ variants. ispub.com
Academic Significance of this compound in Ubiquinone Metabolism
The academic importance of this compound is intrinsically linked to the gene that shares its name, COQ7. This gene encodes a crucial mitochondrial enzyme, 5-demethoxyubiquinone hydroxylase. genecards.orguniprot.orgwikipedia.org This enzyme is responsible for catalyzing the penultimate step in the biosynthesis of all ubiquinones, specifically the hydroxylation of the intermediate compound 5-demethoxyubiquinone (DMQ). wikigenes.orgresearchgate.net This hydroxylation step is essential for the production of functional coenzyme Q. wikigenes.org
The COQ7 gene and its protein product are highly conserved across species, from yeast to humans, underscoring their fundamental importance. wikipedia.orgwikigenes.org In the nematode Caenorhabditis elegans, the homologous gene is known as clk-1. wikipedia.orgresearchgate.net Mutations in the clk-1 gene lead to a deficiency in the worm's native Coenzyme Q9 and result in slowed development and an extended lifespan, a phenomenon that has made it a key subject of aging research. researchgate.netsenescence.infosenescence.info These clk-1 mutant worms become dependent on a dietary source of coenzyme Q for normal development. researchgate.net
Research on Saccharomyces cerevisiae (baker's yeast) has been instrumental in elucidating the ubiquinone biosynthetic pathway. In yeast, which predominantly synthesizes CoQ6, the COQ7 gene (also known as CAT5) is essential for this process. genecards.orgwikigenes.org Mutations in this gene lead to a failure in ubiquinone synthesis and an inability to grow on non-fermentable carbon sources, which require respiration. rupress.orgwikigenes.org
The COQ7 protein does not function in isolation but is part of a multi-subunit protein complex in the inner mitochondrial membrane, often referred to as the "CoQ-synthome" or "Complex Q". portlandpress.comrupress.orgnih.gov This complex is believed to enhance the efficiency of the biosynthetic pathway and channel the hydrophobic intermediates. portlandpress.com The COQ7 protein has been shown to interact with other CoQ biosynthetic proteins, such as COQ9, a lipid-binding protein that helps stabilize COQ7 and facilitates its access to lipid precursors within the membrane. mdpi.combiorxiv.orgmaayanlab.cloud
Data Tables
Table 1: Predominant Coenzyme Q Variants in Various Organisms
| Organism | Predominant Coenzyme Q Variant |
| Humans (Homo sapiens) | Coenzyme Q10 mdpi.commdpi.com |
| Mice (Mus musculus) | Coenzyme Q9 mdpi.commdpi.com |
| Rats (Rattus norvegicus) | Coenzyme Q9 vkm.no |
| Caenorhabditis elegans (nematode) | Coenzyme Q9 mdpi.com |
| Saccharomyces cerevisiae (yeast) | Coenzyme Q6 mdpi.commdpi.com |
| Schizosaccharomyces pombe (yeast) | Coenzyme Q10 plos.orgmdpi.com |
| Escherichia coli (bacterium) | Coenzyme Q8 mdpi.commdpi.com |
| Plants (Arabidopsis thaliana) | Coenzyme Q9 plos.orgmdpi.com |
Table 2: Key Research Findings on COQ7/clk-1
| Organism/System | Research Finding | Significance | Reference(s) |
| Saccharomyces cerevisiae | The COQ7 gene is essential for ubiquinone biosynthesis and respiration. | Established the fundamental role of COQ7 in the CoQ pathway. | wikigenes.org |
| Caenorhabditis elegans | Mutations in the clk-1 gene (the COQ7 homolog) extend lifespan and slow development. | Linked ubiquinone biosynthesis directly to the aging process. | researchgate.netsenescence.infosenescence.info |
| Human cells | Mutations in the human COQ7 gene can cause primary Coenzyme Q10 deficiency, a mitochondrial disorder. | Demonstrates the clinical relevance of the COQ7 gene in human health. | nih.govnih.gov |
| In vitro enzyme assays | The COQ7 protein catalyzes the hydroxylation of 5-demethoxyubiquinone (DMQ). | Elucidated the specific biochemical function of the enzyme. | uniprot.orgresearchgate.netuniprot.org |
| Structural Biology | The COQ7 protein forms a complex with COQ9, enhancing substrate binding. | Provided insight into the molecular machinery of the CoQ biosynthetic complex. | mdpi.combiorxiv.org |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESHHFMIFSNRV-RJYQSXAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318261 | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-95-7, 25222-34-8 | |
| Record name | Coenzyme Q7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Genetic Foundations of Coenzyme Q7
COQ7 Gene Encoding and Homologs
The COQ7 gene and its homologs are highly conserved across various species, highlighting their fundamental role in cellular metabolism. These genes encode a mitochondrial enzyme, 5-demethoxyubiquinone hydroxylase, which is crucial for the production of Coenzyme Q, an essential electron carrier in the mitochondrial respiratory chain and a potent antioxidant.
Characterization of Human COQ7 (COQ7, CAT5, CLK-1, CLK1, COQ10D8)
The human COQ7 gene, also known by aliases such as CAT5, CLK-1, and COQ10D8, encodes the Coenzyme Q7 hydroxylase. wikipedia.orggenecards.org This protein is a key enzyme in the intricate biosynthetic pathway of Coenzyme Q10. uniprot.org The human COQ7 protein consists of 217 amino acids. wikipedia.org The gene itself is composed of six exons and spans approximately 11 kilobases. wikipedia.org Functionally, the COQ7 enzyme catalyzes the hydroxylation of 5-demethoxyubiquinone, a critical step in the production of CoQ10. wikipedia.orguniprot.org Beyond its primary mitochondrial function, a subset of COQ7 protein can also be found in the nucleus, where it is thought to play a role in regulating gene expression in response to mitochondrial reactive oxygen species (ROS), forming a retrograde signaling pathway from the mitochondria to the nucleus. wikipedia.org
| Attribute | Details | References |
|---|---|---|
| Official Symbol | COQ7 | wikipedia.orggenecards.org |
| Aliases | CAT5, CLK-1, CLK1, COQ10D8 | wikipedia.orggenecards.org |
| Encoded Protein | This compound, hydroxylase (5-demethoxyubiquinone hydroxylase) | wikipedia.org |
| Protein Length | 217 amino acids | wikipedia.org |
| Gene Structure | 6 exons, spanning ~11 kb | wikipedia.org |
| Primary Function | Catalyzes a crucial step in Coenzyme Q10 biosynthesis | wikipedia.orguniprot.org |
| Subcellular Localization | Primarily mitochondrial inner membrane, with a smaller pool in the nucleus | wikipedia.org |
Invertebrate Homologs and Functional Conservation (e.g., Caenorhabditis elegans clk-1)
The nematode Caenorhabditis elegans possesses a well-studied homolog of the human COQ7 gene, known as clk-1 (clock-1). wikipedia.org Mutations in the clk-1 gene in C. elegans lead to a range of distinct phenotypes, including a slowed developmental rate, altered physiological rhythms, and a significant extension of lifespan. genecards.org The clk-1 gene encodes a protein of 187 amino acids. medchemexpress.com
Crucially, the function of this gene is highly conserved between invertebrates and humans. genecards.org Studies have demonstrated that the human COQ7 gene can functionally complement, or "rescue," C. elegans with a mutated clk-1 gene. genecards.org This functional conservation underscores the fundamental importance of this gene's role in the biosynthesis of coenzyme Q across divergent species. genecards.org Like its human counterpart, the CLK-1 protein is localized to the mitochondria. nih.gov
Fungal Homologs and Mechanistic Insights (e.g., Saccharomyces cerevisiae Coq7p)
In the budding yeast Saccharomyces cerevisiae, the homolog of human COQ7 is the COQ7 gene, which encodes the protein Coq7p. wikipedia.orgsenescence.info This fungal model has provided invaluable mechanistic insights into the function of this protein family. S. cerevisiae mutants lacking a functional COQ7 gene are unable to synthesize Coenzyme Q6 (the yeast equivalent of human CoQ10) and are consequently deficient in respiration. senescence.info
Research in yeast has revealed that Coq7p is a mitochondrial protein. senescence.info Furthermore, studies have shown that the human COQ7 gene can functionally complement yeast coq7 deletion mutants, restoring their ability to grow on non-fermentable carbon sources, a process that requires respiration. uniprot.orgresearchgate.net This again highlights the remarkable functional conservation of this enzyme from yeast to humans. Mechanistically, yeast studies have also suggested that Coq7p may play a structural role in stabilizing a multi-enzyme complex required for Coenzyme Q biosynthesis.
Genomic Localization of the COQ7 Locus
The precise location of the COQ7 gene within the vast landscape of the human genome has been accurately determined, providing a foundation for understanding its regulation and inheritance.
Human Chromosomal Mapping and Band Location
The human COQ7 gene is located on the short (p) arm of chromosome 16. wikipedia.org More specifically, it is situated at the chromosomal band position 16p12.3. wikipedia.orgresearchgate.net
| Chromosome | Arm | Band | References |
|---|---|---|---|
| 16 | p | 12.3 | wikipedia.orgresearchgate.net |
Cross-Species Genomic Conservation and Ortholog Analysis
The COQ7 gene is highly conserved across a wide range of eukaryotic species, indicative of its ancient origins and essential function. Orthologs of the human COQ7 gene have been identified in numerous organisms, from simple yeasts to complex mammals. wikipedia.org This deep evolutionary conservation is a testament to the indispensable role of Coenzyme Q in aerobic metabolism.
An analysis of orthologs reveals a significant degree of sequence similarity at both the nucleotide and amino acid levels. For instance, the mouse ortholog, Mclk1, is located on mouse chromosome 7. wikipedia.org The fruit fly, Drosophila melanogaster, also possesses a Coq7 ortholog. The high degree of conservation in the protein structure, particularly in the domains responsible for catalytic activity, underscores the shared biochemical function of these orthologs across different species. wikipedia.org This evolutionary conservation makes model organisms like C. elegans and S. cerevisiae powerful tools for dissecting the intricacies of Coenzyme Q biosynthesis and its impact on health and aging. genecards.orguniprot.org
Molecular Functionality of the COQ7 Protein
The COQ7 protein, also known as this compound hydroxylase, is a critical enzyme in the biosynthesis of Coenzyme Q (CoQ), or ubiquinone. wikipedia.org Located in the inner mitochondrial membrane, its functionality extends beyond a singular catalytic role to include significant structural contributions and intricate interactions within a multi-protein complex. wikipedia.orgbiorxiv.org As a member of the di-iron carboxylate protein family, COQ7's activity is essential for the penultimate step in the CoQ biosynthetic pathway. biorxiv.orgnih.govebi.ac.uk
Enzymatic Activity: Hydroxylation Mechanism of 5-Demethoxyubiquinone
The primary enzymatic function of the COQ7 protein is to catalyze the hydroxylation of 5-demethoxyubiquinone (DMQ), the immediate precursor to Coenzyme Q. ebi.ac.ukuniprot.org This reaction represents the second to last step in the CoQ10 synthesis pathway. gencat.cat COQ7 functions as a monooxygenase, incorporating one atom of molecular oxygen into the substrate to form 5-hydroxyubiquinone. wikipedia.orgebi.ac.uk
The catalytic process occurs at a di-iron active center within the protein. biorxiv.org This di-iron carboxylate structure is characteristic of a class of enzymes that utilize two iron atoms, bridged by at least one carboxylate group from an amino acid residue, to bind and activate dioxygen for various chemical transformations. biorxiv.org In the case of COQ7, this active site facilitates the hydroxylation at the C5 position of the benzoquinone ring of the DMQ substrate. unl.edu While the precise mechanism is complex, it is understood to involve the activation of molecular oxygen by the reduced di-iron center, followed by the insertion of an oxygen atom into the C-H bond of the substrate. This reaction is unique among many di-iron carboxylate proteins as it appears to utilize NADH directly. ebi.ac.uk
Structural Contribution to the Coenzyme Q Biosynthetic Complex
Beyond its catalytic role, the COQ7 protein serves an important structural function within the Coenzyme Q biosynthetic complex, often referred to as the "Q-complex" or "Q-synthome". biorxiv.orgmdpi.com This large, multi-enzyme complex is a dynamic assembly of several COQ proteins located on the matrix face of the inner mitochondrial membrane. biorxiv.org The integrity of this complex is believed to facilitate the efficient channeling of hydrophobic intermediates between the various enzymatic steps of CoQ synthesis. biorxiv.org
Research, particularly in the yeast model Saccharomyces cerevisiae, has demonstrated that the physical presence of the COQ7 protein is necessary for the stability of the entire Q-complex. biorxiv.orgunl.edu Even catalytically inactive forms of the COQ7 polypeptide can retain this stabilizing capacity. unl.edu This structural role involves stabilizing other COQ polypeptides, ensuring the proper assembly and function of the metabolon. uniprot.org The absence or instability of COQ7 can lead to the disruption and degradation of other components of the biosynthetic machinery. nih.gov
Specific Protein-Protein Interactions within the Metabolon (e.g., COQ9)
The function of COQ7 is intricately linked to its direct physical and functional interactions with other proteins in the Q-complex, most notably COQ9. nih.govresearchgate.net COQ9 is a lipid-binding protein that plays a crucial auxiliary role in CoQ biosynthesis. mdpi.comnih.gov It specifically associates with COQ7 to form a stable sub-complex, which is fundamental for accessing the lipid-soluble substrates of the pathway. mdpi.comnih.govresearchgate.net
Structural and functional analyses have revealed that COQ7 and COQ9 cooperate to access hydrophobic precursors like DMQ from within the mitochondrial inner membrane. biorxiv.orgnih.gov The interaction with COQ9 enhances the substrate-binding capacity of COQ7. biorxiv.orgnih.gov Cryo-electron microscopy has shown that human COQ7 and COQ9 co-purify as a 1:1 complex, which can further assemble into larger oligomeric structures, including heterodimers, tetramers, and octamers. biorxiv.orgnih.gov It is hypothesized that a COQ7:COQ9 tetramer can induce curvature in the membrane, potentially creating a pathway for CoQ intermediates to move from the lipid bilayer to the enzyme's active site. biorxiv.orgnih.gov This interaction is highly specific, with certain mutations in a surface patch of the COQ9 protein severely disrupting the formation of the COQ7-COQ9 complex. nih.govresearchgate.net
| Interacting Protein | Function of Interaction | Structural Implication | Reference |
|---|---|---|---|
| COQ9 | Enhances substrate binding; enables access to hydrophobic CoQ precursors. | Forms a stable sub-complex (heterodimer) that oligomerizes into tetramers and octamers. | nih.govbiorxiv.orgnih.gov |
| Q-Complex Components (General) | Stabilizes the multi-enzyme CoQ biosynthetic complex. | Acts as a scaffold, essential for the integrity and stability of the entire metabolon. | biorxiv.orguniprot.orgunl.edu |
Characterization of Conserved Motifs for Metal Coordination
COQ7 is classified as a di-iron carboxylate protein, a feature defined by a specific, conserved amino acid motif responsible for coordinating two iron atoms within its active site. biorxiv.orgnih.gov This metal cofactor is absolutely essential for the enzyme's catalytic activity. biorxiv.org The iron-binding motif is composed of conserved carboxylate residues (from glutamic acid) and histidine residues. biorxiv.org
The three-dimensional structure of the human COQ7 protein reveals a four-helix bundle that forms the di-iron active site. nih.gov The specific consensus sequence for this functionally critical iron coordination has been identified as (E-(X6)-Y-(X22)-E-(X2)-H-(X48)-E-(X6)-Y-(X28)-E-(X2)-H). nih.gov This motif positions the side chains of the glutamate (B1630785) and histidine residues precisely to bind the two iron ions, which are bridged by at least one carboxylate group. biorxiv.orgnih.gov This structural arrangement is the foundation for COQ7's ability to bind and activate molecular oxygen for the hydroxylation of its substrate. biorxiv.org
| Motif Component | Description | Function | Reference |
|---|---|---|---|
| Di-iron Center | Two iron atoms (Fe1 and Fe2) in the active site. | Binds and activates molecular oxygen for catalysis. | biorxiv.orgnih.gov |
| Carboxylate Residues (Glutamate) | Four conserved glutamate (E) residues. | Coordinate the two iron ions; at least one acts as a bridge between them. | biorxiv.org |
| Histidine Residues | Two conserved histidine (H) residues. | Provide additional coordination points for the iron ions. | biorxiv.org |
| Consensus Sequence | E-(X6)-Y-(X22)-E-(X2)-H-(X48)-E-(X6)-Y-(X28)-E-(X2)-H | Defines the specific spacing and arrangement of the coordinating amino acids. | nih.gov |
Coenzyme Q7 in Ubiquinone Biosynthesis Pathways
Overview of the Ubiquinone Biosynthetic Machinery in Eukaryotes
The biosynthesis of CoQ in eukaryotes is a highly conserved process that primarily occurs within the mitochondria. portlandpress.comrupress.org The pathway can be broadly divided into three main stages: the synthesis of the aromatic 4-hydroxybenzoate (B8730719) (4-HB) head group, the formation of the polyisoprenoid tail, and the condensation of these two precursors followed by a series of modifications to the head group. mdpi.commdpi.com
The synthesis of the isoprenoid side chain takes place through the mevalonate (B85504) pathway, while the 4-HB ring precursor is derived from tyrosine in the cytosol. rupress.orgmdpi.com These components are then transported into the mitochondria, where the final assembly and modifications occur. portlandpress.commdpi.com The enzymes responsible for these latter steps, including COQ7, are organized into a multi-enzyme complex associated with the inner mitochondrial membrane. rupress.orgcsic.es This complex, often referred to as the CoQ-synthome or Complex Q, facilitates the efficient production of the final CoQ molecule. portlandpress.commdpi.com
COQ7-Catalyzed Step in the Final Stages of Ubiquinone Synthesis
COQ7, also known as 5-demethoxyubiquinone hydroxylase, is a mitochondrial di-iron-containing enzyme that catalyzes the penultimate step in the CoQ biosynthesis pathway. neurology.orggenecards.orgwikipedia.org Specifically, it is responsible for the hydroxylation of 5-demethoxyubiquinone (DMQ), the immediate precursor to CoQ. neurology.orgpnas.org This reaction involves the addition of a hydroxyl group to the C6 position of the benzoquinone ring of DMQ. uniprot.org
The catalytic mechanism of COQ7 involves a substrate-mediated reduction pathway. uniprot.orgnih.gov Nicotinamide adenine (B156593) dinucleotide (NADH) provides the electrons, which are shuttled to DMQ. DMQ then transfers these electrons to the di-iron center of the enzyme, initiating the activation of molecular oxygen for the subsequent hydroxylation reaction. uniprot.orgnih.gov The physiological substrates for human COQ7 are DMQ9 and DMQ10, which have nine and ten isoprenoid units in their tails, respectively. uniprot.org
Assembly and Function of the Multi-Enzymatic CoQ Biosynthetic Complex (Complex Q Metabolon)
The enzymes involved in the modification of the CoQ head group, including COQ7, assemble into a high molecular weight complex on the matrix side of the inner mitochondrial membrane. rupress.orgmdpi.combiorxiv.org This "metabolon" structure is thought to enhance the efficiency of CoQ biosynthesis by bringing the sequential enzymes into close proximity. nih.govbiorxiv.org
Roles of Upstream and Downstream COQ Proteins (e.g., COQ2, COQ4, COQ8)
COQ2: This enzyme is responsible for the condensation of the 4-HB head group with the polyisoprenoid tail, an early and essential step in the pathway. portlandpress.comrupress.org
COQ4: While its precise enzymatic function is not fully understood, COQ4 is believed to act as a scaffold protein, essential for the assembly and stability of the CoQ biosynthetic complex. mdpi.comresearchgate.net Its presence is crucial for maintaining the levels of other COQ proteins, including COQ7. portlandpress.com
COQ8 (ADCK3): This protein is a member of the UbiB kinase-like family and possesses ATPase activity. mdpi.com It is thought to play a regulatory role, potentially by extracting the quinone head of CoQ intermediates from the membrane to allow for their modification by other enzymes in the complex. mdpi.com
Oligomeric State and Membrane Deforming Properties of COQ7:COQ9 Complexes
Recent structural studies have provided significant insights into the interaction between COQ7 and another essential protein, COQ9. biorxiv.orgnih.govrcsb.org COQ9 is a lipid-binding protein that is crucial for the function of COQ7. mdpi.compnas.org
It has been shown that COQ7 and COQ9 form a stable complex. biorxiv.orgnih.gov Structural analysis revealed that COQ7 adopts a ferritin-like fold with a hydrophobic channel, and its ability to bind substrates is enhanced by its interaction with COQ9. biorxiv.orgnih.govresearchgate.net Molecular dynamics simulations suggest that two COQ7:COQ9 heterodimers assemble into a curved tetramer that can deform the mitochondrial inner membrane. biorxiv.orgnih.govresearchgate.net This membrane deformation may create a pathway for the hydrophobic CoQ intermediates to move from within the lipid bilayer to the active sites of the enzymes. biorxiv.orgnih.govresearchgate.net Furthermore, two of these tetramers can form a soluble, capsid-like octamer that can capture lipids within it. biorxiv.orgresearchgate.net These findings suggest a cooperative mechanism where COQ7 and COQ9 work together to access and process the hydrophobic precursors required for CoQ synthesis. biorxiv.orgresearchgate.net
Cellular Compartmentalization of Coenzyme Q Biosynthesis
The primary site of CoQ biosynthesis in eukaryotes is the mitochondrion, specifically at the inner mitochondrial membrane. mdpi.comrupress.orgmdpi.com The enzymes of the CoQ biosynthetic pathway are nuclear-encoded and are imported into the mitochondria. portlandpress.com The final steps of the pathway, including the reaction catalyzed by COQ7, occur on the matrix-facing side of the inner membrane. mdpi.com
Interestingly, evidence suggests that the CoQ biosynthetic machinery is not uniformly distributed throughout the inner mitochondrial membrane. Instead, the head-modifying COQ proteins, including COQ7, colocalize to discrete domains that are often situated near endoplasmic reticulum (ER)-mitochondria contact sites. rupress.org This spatial organization is thought to facilitate the accessibility of substrates, such as the 4-HB head group synthesized in the cytosol, for efficient and processive CoQ production and its subsequent distribution throughout the cell. mdpi.comrupress.org While the majority of CoQ synthesis occurs in the mitochondria, the presence of CoQ in other cellular membranes suggests the existence of transport mechanisms or potentially extramitochondrial biosynthetic activity. mdpi.commdpi.com
Cellular and Subcellular Functions of Coenzyme Q7
Role in Mitochondrial Bioenergetics and Electron Transfergenome.jpnih.gov
Coenzyme Q7 is a central figure in mitochondrial bioenergetics, the process by which cells convert nutrients into ATP, the primary energy currency. maayanlab.cloud Its principal role is within the inner mitochondrial membrane as a mobile component of the electron transport chain (ETC). smolecule.comnih.gov
The primary and most well-established function of this compound is to act as a dynamic electron carrier within the mitochondrial ETC. smolecule.comgenome.jp Positioned at a critical junction, it shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase). evitachem.comimrpress.com
The process involves a continuous redox cycle. The oxidized form of CoQ7, ubiquinone-7, accepts two electrons from Complex I or Complex II, becoming fully reduced to ubiquinol-7 (B1212737). agriculturejournals.czevitachem.com This mobile ubiquinol-7 then diffuses through the lipid bilayer of the inner mitochondrial membrane to Complex III, where it donates the electrons. dokumen.pub This ability to accept and transfer one or two electrons is crucial for its function. imrpress.com The transfer of electrons through the ETC is a foundational step for cellular respiration. smolecule.com
Table 1: this compound in the Electron Transport Chain
| Feature | Description |
| Location | Inner mitochondrial membrane. senescence.inforesearchgate.net |
| Starting Complexes | Accepts electrons from Complex I (NADH Dehydrogenase) and Complex II (Succinate Dehydrogenase). evitachem.comimrpress.com |
| Ending Complex | Donates electrons to Complex III (Cytochrome bc1 complex). evitachem.com |
| Redox States | Cycles between oxidized (ubiquinone), intermediate (semiquinone), and reduced (ubiquinol) forms. agriculturejournals.cz |
| Function | Mobile carrier that links flavoprotein dehydrogenases to the cytochromes. genome.jp |
The transfer of electrons by this compound is tightly coupled to the process of oxidative phosphorylation. As electrons move from ubiquinol-7 to Complex III, protons (H+) are pumped from the mitochondrial matrix to the intermembrane space. evitachem.com This action, part of the Q-cycle at Complex III, contributes significantly to establishing the proton-motive force—an electrochemical gradient across the inner mitochondrial membrane. grc.com
This gradient represents a form of stored energy. The flow of protons back into the mitochondrial matrix through ATP synthase (Complex V) drives the synthesis of ATP from ADP and inorganic phosphate. evitachem.comimrpress.com Therefore, CoQ7's role as an electron shuttle is indispensable for efficient ATP generation, which powers numerous cellular activities. maayanlab.cloud Impairments in this process due to CoQ deficiency can lead to reduced ATP production. nih.gov
Reactive Oxygen Species Metabolism and Cellular Redox Homeostasisgenome.jpresearchgate.net
This compound plays a dual role in cellular redox balance, acting as both an antioxidant and, under certain conditions, a prooxidant. grc.comnih.gov This duality stems from its ability to exist in three different redox states: the fully oxidized ubiquinone, the partially reduced semiquinone radical, and the fully reduced ubiquinol (B23937). mdpi.com
The fully reduced form, ubiquinol-7, is a potent lipid-soluble antioxidant. mdpi.comnih.gov It protects cellular membranes, proteins, and DNA from damage caused by reactive oxygen species (ROS) generated during metabolic processes. nih.govnih.gov Ubiquinol can inhibit both the initiation and propagation of lipid peroxidation by directly scavenging harmful free radicals. nih.govnih.gov This makes Coenzyme Q the only endogenously synthesized lipid-soluble antioxidant. nih.govtermedia.pl
Paradoxically, this compound can also contribute to the generation of ROS. During its redox cycling in the electron transport chain, a short-lived, unstable intermediate called the semiquinone radical (CoQ7•−) is formed. agriculturejournals.czgrc.com This radical can, under certain conditions, transfer a single electron to molecular oxygen (O2), resulting in the formation of the superoxide (B77818) radical (O2•−), a primary ROS. grc.com This process is a known source of mitochondrial oxidative stress. imrpress.com The balance between the antioxidant and prooxidant activities of the CoQ pool is critical for cellular health. grc.com
Mitochondrial-Nuclear Retrograde Signaling
This compound (COQ7), also known as CLK-1 in C. elegans, is a mitochondrial monooxygenase essential for the biosynthesis of ubiquinone (Coenzyme Q). wikipedia.orgmaayanlab.cloud While its primary function resides in the mitochondria, a distinct pool of COQ7 participates in mitochondrial-nuclear retrograde signaling, a communication pathway that relays information about the metabolic state of mitochondria to the nucleus to modulate gene expression. nih.govnih.gov This dual localization allows COQ7 to act as a sensor and regulator, linking mitochondrial function directly to nuclear transcriptional responses, particularly under conditions of stress. maayanlab.cloudnih.govnih.gov
The canonical function of COQ7 requires its import into the mitochondrial matrix. wikipedia.orgmybiosource.com However, under specific cellular conditions, a fraction of the COQ7 protein is directed to the nucleus. wikipedia.orgmdpi.com The primary trigger for this translocation is an increase in mitochondrial reactive oxygen species (ROS), which are natural byproducts of oxidative metabolism. nih.govnih.gov This suggests that COQ7 acts as a barometer of the mitochondrial redox environment. nih.govnih.gov When ROS levels rise, indicating mitochondrial stress or dysfunction, the nuclear localization of COQ7 is enhanced. mdpi.comnih.gov
The mechanism governing this shift in localization is linked to its N-terminal sequence, which contains a nuclear targeting sequence that is normally cleaved upon import into the mitochondria. mdpi.comcsic.es Defects or inefficiencies in the mitochondrial import machinery, which can be induced by oxidative stress, can lead to the accumulation of a pre-protein form of COQ7 in the cytoplasm, which is then able to enter the nucleus. mdpi.comresearchgate.net This process represents a sophisticated cellular strategy to directly signal the state of mitochondrial health to the nuclear command center. nih.govnih.gov
Once in the nucleus, COQ7 functions as a transcriptional modulator, directly influencing the expression of genes involved in cellular stress responses. maayanlab.cloudnih.govmdpi.com Its nuclear activity is independent of its role in ubiquinone biosynthesis. uniprot.org A key function of nuclear COQ7 is to maintain ROS homeostasis by regulating genes involved in ROS metabolism. nih.govnih.gov For instance, nuclear COQ7 has been shown to increase the transcription of glutaminase (B10826351) (GLS2) while suppressing the expression of WW domain-containing oxidoreductase (WWOX), thereby altering metabolic pathways to control cellular ROS levels. nih.govmdpi.comcsic.es
Furthermore, nuclear COQ7 plays a significant role in dampening the mitochondrial unfolded protein response (UPRmt), a stress pathway activated by the accumulation of misfolded proteins in the mitochondria. nih.govnih.gov By suppressing a subset of UPRmt genes, such as HSPA9 and HSPD1, nuclear COQ7 prevents the over-activation of this stress response under basal conditions, acting as a rheostat to fine-tune the cellular reaction to mitochondrial stress. nih.govcsic.es This regulatory function is critical for balancing protective stress responses and preventing the potentially detrimental effects of their chronic activation. nih.gov
| Gene Target | Effect of Nuclear COQ7 | Pathway Regulated | Reference |
| GLS2 (Glutaminase) | Increased Expression | ROS Metabolism, Glutamine Metabolism | nih.govmdpi.com |
| WWOX | Decreased Expression | ROS Metabolism | nih.govmdpi.comcsic.es |
| HSPA9, HSPD1 | Decreased Expression | Mitochondrial Unfolded Protein Response (UPRmt) | nih.govcsic.es |
| TIMM22 | Binding/Modulation | Mitochondrial Protein Import | mdpi.comcsic.es |
The regulatory effects of nuclear COQ7 are mediated by its ability to bind directly to chromatin. mdpi.comnih.govgenecards.org Chromatin immunoprecipitation (ChIP) experiments have confirmed that the nuclear fraction of COQ7 associates with specific gene loci. mdpi.com Among the identified targets are the genes for WW domain-containing oxidoreductase (WWOX) and the mitochondrial import inner membrane translocase subunit TIMM22. mdpi.comcsic.es The ability to bind chromatin is a recognized molecular function of the COQ7 protein. wikipedia.orgnih.govnih.gov
While the precise mechanism through which COQ7 modulates transcription after binding to chromatin is not yet fully elucidated, its association with these gene regions directly links it to the transcriptional machinery. wikipedia.orgmdpi.com By binding to regulatory regions of target genes, COQ7 can influence the recruitment or activity of RNA polymerase II and other transcription factors, thereby increasing or decreasing the rate of gene transcription. mdpi.comnih.gov This direct interaction with chromatin underscores its role as a transcriptional regulator that translates mitochondrial redox signals into specific changes in the nuclear gene expression program. mdpi.comnih.gov
Broader Metabolic Pathway Integration
The influence of COQ7 extends beyond direct transcriptional regulation and its canonical role in the Coenzyme Q (CoQ) synthesis pathway. By controlling the availability of the CoQ pool, COQ7 is integral to other fundamental metabolic processes that rely on CoQ as an essential electron carrier. mdpi.commdpi.com
The de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA, is metabolically linked to the mitochondrial electron transport chain. mdpi.com A key enzyme in this pathway, dihydroorotate (B8406146) dehydrogenase (DHODH), is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. This reaction requires an electron acceptor, and it is the mitochondrial CoQ pool that serves this function. mdpi.comresearchgate.net Electrons from DHODH are transferred to CoQ, which then shuttles them to Complex III of the respiratory chain. mdpi.com Therefore, the function of COQ7 in catalyzing a crucial step in CoQ biosynthesis is indispensable for maintaining the CoQ pool required for continuous pyrimidine (B1678525) production. maayanlab.cloudmdpi.com
The catabolism of fatty acids through beta-oxidation is a major source of cellular energy, generating reducing equivalents that fuel ATP synthesis. mdpi.com This process is also dependent on the mitochondrial CoQ pool. The enzyme electron-transfer flavoprotein dehydrogenase (ETFDH) collects electrons from the oxidation of fatty acids and branched-chain amino acids and transfers them directly to CoQ. mdpi.commdpi.comimrpress.com Reduced CoQ (ubiquinol) then enters the main electron transport chain. imrpress.com Consequently, a functional CoQ biosynthesis pathway, which includes the hydroxylase activity of COQ7, is vital for the cell's ability to efficiently derive energy from fats. mdpi.comnih.gov
| Metabolic Pathway | Key CoQ-Dependent Enzyme | Role of Coenzyme Q | Implied Role of COQ7 | Reference |
| Pyrimidine Biosynthesis | Dihydroorotate Dehydrogenase (DHODH) | Electron acceptor for the oxidation of dihydroorotate. | Synthesizes CoQ, enabling DHODH activity. | mdpi.comresearchgate.net |
| Fatty Acid β-Oxidation | Electron-Transfer Flavoprotein Dehydrogenase (ETFDH) | Electron acceptor from ETFDH, linking fatty acid oxidation to the respiratory chain. | Synthesizes CoQ, enabling electron transfer from fatty acid breakdown. | mdpi.commdpi.comimrpress.com |
Sulfide (B99878) Metabolism Linkages
The metabolism of hydrogen sulfide (H₂S), a significant signaling molecule and potential toxin, is intrinsically linked to the mitochondrial electron transport chain through Coenzyme Q. The first and rate-limiting enzyme in the mitochondrial H₂S oxidation pathway is sulfide quinone oxidoreductase (SQOR). frontiersin.orgproteopedia.org This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of sulfide. proteopedia.orgembopress.org In this critical reaction, Coenzyme Q serves as the obligatory electron acceptor, being reduced to ubiquinol. frontiersin.orgembopress.org
Consequently, the proper functioning of the entire sulfide oxidation pathway is dependent on a sufficient supply of CoQ. nih.govembopress.org Research in human fibroblasts and mouse models has demonstrated that a deficiency in CoQ, which can result from mutations in the COQ7 gene, leads to a direct impairment of sulfide metabolism. frontiersin.orgembopress.org This impairment is characterized by a reduction in both the protein levels and the enzymatic activity of SQOR, proportional to the degree of CoQ deficiency. embopress.org The downstream effects of this disruption include the accumulation of H₂S and the depletion of glutathione (B108866), contributing to cellular stress. frontiersin.orgembopress.org Conversely, supplementation with CoQ₁₀ has been shown to increase the expression of SQOR, highlighting the direct regulatory link between CoQ availability and sulfide catabolism. nih.gov
| Enzyme/Metabolite | Role in Sulfide Metabolism | Impact of CoQ Deficiency | Reference |
| Sulfide Quinone Oxidoreductase (SQOR) | First enzyme in the H₂S oxidation pathway; oxidizes sulfide. | Reduced protein levels and activity. | frontiersin.org, embopress.org |
| Coenzyme Q (Ubiquinone) | Electron acceptor for the SQOR-catalyzed reaction. | Insufficient levels to accept electrons, blocking the pathway. | embopress.org, nih.gov |
| Hydrogen Sulfide (H₂S) | Substrate for SQOR; signaling molecule and toxin. | Accumulates in tissues due to impaired oxidation. | frontiersin.org |
| Thiosulfate | Product of the sulfide oxidation pathway. | Reduced levels in plasma and urine observed in mouse models. | frontiersin.org, nih.gov |
Iron Sulfur Cluster Synthesis Connections
Coenzyme Q is a central component for the function of the mitochondrial respiratory chain, which includes several proteins containing iron-sulfur (Fe-S) clusters. These clusters are essential prosthetic groups that facilitate electron transfer. For instance, Complex I and Complex II utilize Fe-S clusters to pass electrons that are ultimately transferred to Coenzyme Q. mdpi.compnas.org
The functional connection between COQ7 and Fe-S cluster synthesis is primarily through the role of CoQ as an electron carrier. CoQ is reduced by various oxidoreductases, including those that are themselves iron-sulfur proteins, thereby integrating pathways like Fe-S cluster synthesis with the electron transport chain. mdpi.com Studies in C. elegans have shown that mutations in clk-1 (the homolog of human COQ7) are lethal when combined with genetic disruptions that affect iron retrieval or particular iron-sulfur proteins of the respiratory chain. pnas.org This indicates that when CoQ biosynthesis is compromised due to a defective COQ7 enzyme, the cell becomes critically vulnerable to defects in Fe-S cluster-dependent proteins, underscoring the tight functional integration of these mitochondrial systems. pnas.org
Suppression of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The reduced form of Coenzyme Q, ubiquinol, is a potent, lipophilic antioxidant that plays a critical role in protecting cellular membranes from oxidative damage. ebi.ac.ukresearchgate.net Its function as a ferroptosis suppressor is a key protective mechanism.
Ubiquinol effectively neutralizes lipid peroxyl radicals within membranes, thereby halting the chain reaction of lipid peroxidation that defines ferroptosis. researchgate.net This function is distinct from the canonical glutathione peroxidase 4 (GPX4) pathway but works in parallel to it. Research has identified Ferroptosis Suppressor Protein 1 (FSP1) as an oxidoreductase that reduces CoQ to ubiquinol, thereby regenerating the active antioxidant form that resists ferroptosis. d-nb.info Therefore, the biosynthetic pathway involving COQ7 is essential for maintaining the cellular pool of CoQ that FSP1 utilizes to suppress this form of cell death. d-nb.info Furthermore, studies have shown that modulating metabolic pathways to increase the synthesis of CoQ can enhance resistance to ferroptosis, confirming its essential role in this process. nih.gov
Influence on Mitochondrial Homeostasis and Dynamics
The availability of Coenzyme Q, as regulated by enzymes like COQ7, is a cornerstone of mitochondrial health, influencing membrane integrity, genetic material maintenance, and energy balance.
The mitochondrial permeability transition pore (mPTP) is a large, non-selective channel in the inner mitochondrial membrane whose prolonged opening can trigger cell death. nih.gov Coenzyme Q has been identified as a significant regulator of mPTP activity. nih.govresearchgate.net Studies on isolated mitochondria have shown that CoQ levels can influence the pore's open probability. Specifically, an excess of CoQ has been associated with a decreased probability of mPTP opening. nih.gov
Conversely, a deficiency in CoQ can promote mPTP activation. nih.gov In fibroblasts from patients with CoQ deficiency, increased production of reactive oxygen species (ROS) and activation of the mPTP were observed. This suggests that under conditions of CoQ deficiency, the resulting oxidative stress contributes to the opening of the pore, which in turn can lead to the degradation of damaged mitochondria via mitophagy or, if widespread, apoptosis. nih.gov
Uncoupling proteins (UCPs), particularly UCP1 found in brown adipose tissue (BAT), dissipate the mitochondrial proton gradient to produce heat instead of ATP, a process known as non-shivering thermogenesis. nih.gov Seminal research has identified Coenzyme Q as an obligatory cofactor for the function of UCP1. amazonaws.comnih.gov
The H+ transport activity of UCP1 is dependent on the presence of CoQ. amazonaws.comnih.gov Specifically, the oxidized form of CoQ (ubiquinone) is required to activate UCP1-mediated proton transport, which can then be regulated by fatty acids and purine (B94841) nucleotides. nih.gov Consequently, a deficiency in CoQ robustly decreases UCP1 protein levels and impairs uncoupled respiration. nih.gov This leads to reduced thermogenic capacity and increased sensitivity to cold, as observed in models of CoQ deficiency. nih.gov This demonstrates a critical role for the CoQ pool, synthesized via the COQ7-dependent pathway, in regulating systemic energy expenditure and thermogenesis. nih.govbiorxiv.org
| Interacting Protein/Process | Functional Relationship with Coenzyme Q | Consequence of CoQ Deficiency | Reference |
| Uncoupling Protein 1 (UCP1) | CoQ is an obligatory cofactor for its proton transport function. | Decreased UCP1 expression and impaired thermogenesis. | nih.gov, amazonaws.com, nih.gov |
| Ferroptosis Suppressor Protein 1 (FSP1) | Reduces CoQ to ubiquinol to suppress lipid peroxidation. | Reduced capacity to suppress ferroptosis. | d-nb.info |
| Mitochondrial Permeability Transition Pore (mPTP) | CoQ levels modulate the pore's open probability. | Increased oxidative stress can promote pore opening. | nih.gov, nih.gov |
Regulatory Mechanisms Governing Coq7 Expression and Activity
Transcriptional Regulation of COQ7 Gene Expression
Role of Specific Transcription Factors
Several transcription factors have been identified that modulate the expression of the COQ7 gene (or its yeast homolog, CAT5), often in response to cellular stress.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In human cells, the transcription factor NF-κB plays a crucial role in upregulating COQ7 expression in response to oxidative stress. For instance, treatment with the chemotherapeutic agent camptothecin activates NF-κB, which then binds specifically to two κB binding sites located in the 5'-flanking region of the COQ7 gene. This binding functionally induces COQ7 expression and subsequently enhances CoQ biosynthesis. Studies have indicated that the NF-κB dimer that recognizes one of these sites is composed of p65 and p50 subunits, while a p50/p50 homodimer likely binds to the other site. This mechanism represents a key survival response, linking stress signaling directly to the production of the antioxidant CoQ.
Msn2/4p: In the yeast Saccharomyces cerevisiae, the transcription factors Msn2p and Msn4p are master regulators of the environmental stress response (ESR). They activate a wide array of genes in response to conditions like glucose starvation, heat shock, and oxidative stress by binding to stress response elements (STREs) in their promoters. The yeast homolog of COQ7, CAT5, is known to be repressed by high glucose levels and induced upon the diauxic shift when cells switch to respiratory metabolism. This pattern of expression is characteristic of Msn2/4p targets, suggesting that these factors are responsible for upregulating CAT5 transcription when fermentable carbon sources are depleted, thereby preparing the cell for respiratory growth.
Yap1p and Hsf1p: The yeast transcription factor Yap1p is a key regulator of the oxidative stress response, while Hsf1p (Heat Shock Factor 1) is the master regulator of the heat shock response. Although the yeast CAT5 gene is responsive to both oxidative and heat stress, direct binding of Yap1p or Hsf1p to its promoter has not been definitively established in the available research. However, given their central role in these stress pathways, it is plausible that they contribute to the regulation of CAT5 expression, potentially through indirect mechanisms or as-yet-unidentified binding sites.
Environmental and Nutritional Influences on Transcriptional Induction
The transcriptional control of COQ7 is highly responsive to external cues, allowing the cell to fine-tune CoQ levels.
Nutrient Availability: In yeast, the expression of COQ7/CAT5 is significantly influenced by the available carbon source. High glucose levels repress its transcription, a state where fermentative metabolism is favored. Conversely, upon glucose exhaustion (a state of nutritional limitation), its expression is induced to support the shift to respiratory metabolism. Similarly, in human cells, depriving cells of serum, a source of growth factors and nutrients, leads to a reduction in COQ7 mRNA levels.
Oxidative Stress: As mentioned, oxidative stress is a potent inducer of COQ7 expression in mammals through the NF-κB pathway. This induction is a protective mechanism, increasing the synthesis of the antioxidant CoQ to counteract cellular damage from reactive oxygen species (ROS).
Post-Transcriptional and Translational Control
Following transcription, the regulation of COQ7 expression continues at the level of its messenger RNA (mRNA), where its stability, lifespan, and translation into protein are controlled by specific RNA-binding proteins (RBPs).
Regulation of COQ7 mRNA Stability and Lifespan
The stability of the COQ7 mRNA transcript is a critical control point. The 3'-untranslated region (UTR) of the mRNA contains specific sequences that act as binding sites for RBPs that can either protect the mRNA from degradation or target it for destruction. Research has shown that lowering the levels of the RBP HuR, either through gene silencing or by serum deprivation, destabilizes the COQ7 mRNA, reduces its half-life, and consequently decreases COQ7 protein levels and the rate of CoQ biosynthesis nih.gov.
Involvement of RNA-Binding Proteins in COQ7 Translation
A dynamic interplay between different RBPs determines the fate of the COQ7 mRNA.
HuR (Human antigen R): This protein binds to the 3'-UTR of COQ7 mRNA and acts as a stabilizing factor. By enhancing the lifespan of the mRNA transcript, HuR helps to maintain the necessary levels of COQ7 protein required for efficient oxidative phosphorylation nih.gov.
hnRNP C1/C2 (heterogeneous nuclear ribonucleoproteins C1/C2): These proteins also bind to the COQ7 3'-UTR, but their binding appears to require the presence of HuR. In contrast to HuR, hnRNP C1/C2 seems to promote the degradation of the mRNA, as silencing these proteins modestly stabilizes the COQ7 transcript nih.gov.
Puf3p: In yeast, the Pumilio family RBP, Puf3p, plays a role in repressing the translation of CAT5/COQ7 mRNA. It achieves this by binding to a non-canonical sequence within the mRNA's 3'-UTR. This repressive action occurs under both fermentable and respiratory growth conditions, adding another layer of post-transcriptional control.
The balance between stabilizing proteins like HuR and destabilizing factors like hnRNP C1/C2 allows for precise post-transcriptional modulation of COQ7 expression in response to cellular needs.
Table 1: Regulatory Roles of Key Proteins in COQ7/CAT5 Expression
| Regulator | Type | Organism | Target | Function |
|---|---|---|---|---|
| NF-κB | Transcription Factor | Human | COQ7 Gene Promoter | Induces transcription in response to oxidative stress. |
| Msn2/4p | Transcription Factors | Yeast | CAT5 Gene Promoter | Induces transcription in response to glucose starvation and other stresses. |
| HuR | RNA-Binding Protein | Human | COQ7 mRNA 3'-UTR | Stabilizes mRNA, increasing its half-life and promoting protein expression. |
| hnRNP C1/C2 | RNA-Binding Proteins | Human | COQ7 mRNA 3'-UTR | Promotes mRNA degradation; binding is dependent on HuR. |
| Puf3p | RNA-Binding Protein | Yeast | CAT5 mRNA 3'-UTR | Represses translation. |
Post-Translational Modifications of COQ7 Protein
After the COQ7 protein is synthesized, its activity is further regulated by post-translational modifications (PTMs). These are chemical alterations to the protein that can switch its function on or off, representing the most immediate level of cellular control.
Phosphorylation/Dephosphorylation: This is a key regulatory mechanism for COQ7 activity. In yeast, the Coq7p protein is phosphorylated under fermentative conditions, which correlates with lower CoQ synthesis. When the cell switches to respiratory metabolism, Coq7p is dephosphorylated, activating it. The mitochondrial phosphatase Ptc7 is responsible for this dephosphorylation. A similar mechanism exists in humans, where the phosphatase PPTC7 dephosphorylates COQ7 nih.govnih.gov. This dephosphorylation by PPTC7 is crucial for adapting to starvation and pro-oxidant conditions, facilitating the induction of mitochondrial metabolism nih.govnih.gov.
Ubiquitination: The human COQ7 protein can be modified by the addition of ubiquitin at the lysine 85 residue. Ubiquitination is often a signal for protein degradation, suggesting that the cellular levels of COQ7 protein can be controlled by targeted destruction via the proteasome system.
Table 2: Post-Translational Modifications of COQ7 Protein
| Modification | Description | Effect on COQ7 |
|---|---|---|
| Phosphorylation | Addition of a phosphate group (e.g., at Ser20, Ser28, Thr32 in yeast). | Correlates with an inactive state and reduced CoQ biosynthesis. |
| Dephosphorylation | Removal of a phosphate group by a phosphatase (e.g., Ptc7 in yeast, PPTC7 in humans). | Activates the protein, increasing CoQ biosynthesis, especially under respiratory conditions nih.govnih.gov. |
| Ubiquitination | Covalent attachment of ubiquitin protein (e.g., at Lys85 in humans). | Likely targets the protein for degradation, regulating its cellular abundance. |
| Metalation | Binding of metal ions (e.g., iron) in the active site. | Essential for catalytic activity; incorrect metalation (e.g., with manganese) can inhibit function but increase protein stability. |
Phosphorylation-Dephosphorylation Cycles Affecting COQ7 Activity (e.g., Ptc7p)
A key post-translational modification governing COQ7 activity is the phosphorylation-dephosphorylation cycle. In yeast, the phosphorylation state of Coq7p is a critical regulation point in the biosynthesis of Coenzyme Q6 (CoQ6) nih.gov. The non-phosphorylated form of Coq7p is associated with increased CoQ6 levels, while phosphomimetic versions of the protein lead to decreased CoQ content nih.gov. This indicates that dephosphorylation activates the enzyme.
The primary mediator of this activation is a mitochondrial phosphatase known as Ptc7p in yeast and its human ortholog, PPTC7 nih.govnih.govnih.gov. Ptc7p, a Ser/Thr phosphatase, directly interacts with and dephosphorylates Coq7p to induce CoQ biosynthesis nih.govnih.govsci-hub.seresearchgate.net. This activation of COQ7 is essential for promoting respiratory metabolism and enhancing resistance to oxidative stress nih.govnih.gov. Studies have demonstrated a direct relationship between the expression of the Ptc7p phosphatase and the dephosphorylation state of Coq7p, establishing Coq7p as a natural substrate for Ptc7p nih.gov. In human cells, PPTC7 has been identified as a bona fide protein phosphatase that dephosphorylates human COQ7, and its expression level dictates the cellular content of CoQ10 nih.govresearchgate.net. The physiological role of PPTC7 becomes particularly important during adaptation to starvation and pro-oxidant conditions, where it facilitates mitochondrial metabolism while preventing the accumulation of reactive oxygen species (ROS) nih.gov.
| Regulator | Organism | Target | Mode of Action | Effect on COQ7 Activity | Overall Impact |
|---|---|---|---|---|---|
| Ptc7p | Yeast (S. cerevisiae) | Coq7p | Dephosphorylation | Activation | Induces CoQ6 biosynthesis, enhances aerobic metabolism and oxidative stress resistance nih.govnih.gov. |
| PPTC7 | Human | COQ7 | Dephosphorylation | Activation | Regulates CoQ10 levels, required for adaptation to respiratory conditions and starvation nih.govresearchgate.net. |
Interaction with Regulatory Proteins (e.g., COQ9, ADCK1-5)
COQ7 activity is also tightly regulated through its interaction with other proteins within the CoQ biosynthetic complex, often referred to as the Q-synthome.
COQ9: A critical interaction for COQ7 function is its association with COQ9, a lipid-binding protein nih.govmdpi.comnih.gov. COQ9 is not an enzyme itself but acts as an auxiliary protein, essential for the function of COQ7 mdpi.com. Structural and functional studies have shown that COQ9 physically and functionally interacts with COQ7 nih.govnih.govornl.govresearchgate.netresearchgate.net. It is proposed that COQ9 binds the lipid substrate for COQ7, demethoxyubiquinone (DMQ), and presents it to the COQ7 active site nih.govmdpi.com. This interaction is crucial, as mutations disrupting the COQ7-COQ9 complex lead to the accumulation of DMQ and a severe deficiency in CoQ biosynthesis nih.govgencat.cat. The formation of a stable COQ7:COQ9 complex not only facilitates substrate access but also stabilizes the entire CoQ biosynthetic complex mdpi.comresearchgate.netnih.gov. Cryo-electron microscopy has revealed that the human COQ7:COQ9 complex can form a higher-order heterotetramer that reshapes the mitochondrial inner membrane, likely creating a microenvironment that allows hydrophobic precursors to be accessed and modified efficiently mdpi.comnih.gov.
| Finding | Description | Significance | Source |
|---|---|---|---|
| Physical Interaction | Human COQ9 and COQ7 form a stable complex in vitro and in vivo. | Essential for the stability and function of both proteins within the Q-synthome. | nih.govnih.govresearchgate.net |
| Functional Role | COQ9 is a lipid-binding protein that is thought to present the DMQ substrate to COQ7. | Enables the catalytic activity of COQ7; mutations in COQ9 lead to DMQ accumulation. | nih.govmdpi.comnih.gov |
| Structural Impact | The COQ7:COQ9 complex forms a heterotetramer that can curve the mitochondrial membrane. | May create a specialized nano-chamber for efficient synthesis and trafficking of hydrophobic CoQ intermediates. | mdpi.comnih.gov |
| Disease Relevance | Mutations in COQ9 or COQ7 that disrupt their interaction are linked to severe primary CoQ10 deficiency. | Highlights the critical nature of this protein-protein interaction for human health. | gencat.cat |
ADCK1-5: The AarF domain-containing kinase (ADCK) family is another group of mitochondrial proteins implicated in the regulation of CoQ biosynthesis researchgate.net. This family includes five isoforms in humans (ADCK1-5), with COQ8A (ADCK3) and COQ8B (ADCK4) being well-established components of the CoQ pathway unipd.itnih.gov. While the precise roles of ADCK1 and ADCK5 are still being investigated, the ADCK family is generally believed to be involved in maintaining mitochondrial homeostasis, energy production, and the regulation of CoQ biosynthesis researchgate.netunipd.it. They are thought to function as chaperones or regulators within the Q-synthome, potentially influencing the assembly or stability of the complex that includes COQ7. However, studies knocking out ADCK1 and ADCK5 in a human cell line did not find significant changes in CoQ10 levels, suggesting their roles may be redundant or context-specific unipd.it.
Feedback Mechanisms within the Coenzyme Q Biosynthesis Pathway
The regulation of the CoQ biosynthesis pathway likely involves feedback mechanisms to match production with cellular demand, although these are not as well-defined as other regulatory layers. One potential example of a feedback response can be observed in studies involving metal-ion-induced inhibition of COQ7. When COQ7, a di-iron carboxylate hydroxylase, is inhibited by exposure to manganese, which is thought to displace the catalytic iron, cells respond by increasing the total protein level of COQ7 nih.gov. This upregulation of COQ7 protein in response to its inactivation suggests a compensatory mechanism, where the cell attempts to overcome the block in the pathway by synthesizing more of the enzyme nih.gov. This response hints at a feedback loop where the lack of the final product (CoQ) or the accumulation of an intermediate (DMQ) may signal for the increased expression of key enzymes in the pathway. However, the specific signaling molecules and pathways that mediate this feedback remain an active area of investigation.
Genetic Manipulation and Model Systems in Coenzyme Q7 Research
Murine Models of COQ7 Perturbation
Mouse models have been instrumental in understanding the role of COQ7 in mammalian development and physiology, revealing consequences of its deficiency that range from embryonic lethality to extended lifespan.
Complete inactivation of the Coq7 gene (knockout, Coq7-/-) in mice results in embryonic lethality. nih.gov Studies have shown that Coq7-/- embryos fail to survive beyond embryonic day 10.5 to 13.5. mdpi.comnih.gov This demonstrates the absolute requirement of COQ7 for normal embryonic development. The lethal phenotype is associated with a failure to produce Coenzyme Q9 (the primary form in mice), and a corresponding accumulation of its precursor, demethoxyubiquinone (DMQ9). nih.gov Specific developmental defects observed in knockout embryos include an immature neural tube and disorganized neuroepithelium, highlighting the critical role of COQ7 in neurogenesis. nih.gov
In stark contrast, heterozygous mice (Coq7+/-), which have one functional copy of the gene, are viable, fertile, and exhibit no obvious anatomical or behavioral defects. mdpi.comnih.gov Remarkably, these heterozygous mice show a significant increase in lifespan, up to 30%, compared to their wild-type littermates. nih.govnih.gov This suggests that a partial, lifelong reduction in COQ7 activity confers a longevity advantage. In very old Coq7+/- mice, a phenomenon of loss of heterozygosity has been observed in the liver, where clusters of cells lose the remaining functional Coq7 allele, suggesting a selective advantage for cells with complete COQ7 deficiency in aged tissues. nih.govnih.gov
The extended lifespan of Coq7+/- mice is paradoxically associated with mitochondrial dysfunction, particularly evident in young animals. mdpi.comnih.govresearchgate.net These mice exhibit reduced mitochondrial oxygen consumption, impaired electron transport chain function, and lower levels of ATP synthesis. mdpi.comnih.gov This early-life mitochondrial inefficiency is believed to trigger a beneficial, long-term adaptive response. mdpi.com
Table 2: Comparison of Coq7 Murine Models
| Genotype | Viability | Key Phenotypes | Mitochondrial Function | Reference |
|---|---|---|---|---|
| Coq7-/- (Knockout) | Embryonically lethal (E10.5-E13.5) | Accumulation of DMQ9, defective neurogenesis | Severely impaired; no CoQ9 synthesis | mdpi.comnih.gov |
| Coq7+/- (Heterozygous) | Viable and fertile | Increased lifespan (~30%), lower systemic oxidative damage | Reduced respiration and ATP synthesis, increased mitochondrial ROS | mdpi.comnih.govnih.gov |
Saccharomyces cerevisiae as a Eukaryotic Cellular Model
The budding yeast Saccharomyces cerevisiae has been a foundational model for dissecting the molecular functions of the CoQ biosynthetic pathway. Yeast mutants deficient in ubiquinone biosynthesis, known as coq mutants, are unable to grow on non-fermentable carbon sources like ethanol (B145695) or glycerol, a phenotype that makes them easy to identify and study. nih.govnih.gov
Deletion or mutation of the COQ7 gene in yeast results in a respiration-deficient phenotype due to the absence of Coenzyme Q6 (the yeast form). nih.gov These mutants accumulate earlier intermediates in the biosynthetic pathway. For example, the coq7-1 point mutant accumulates demethoxyubiquinone (DMQ6), while complete coq7 deletion mutants accumulate an even earlier intermediate, 3-hexaprenyl-4-hydroxybenzoate. nih.gov This has been crucial in placing the function of the Coq7 protein as a hydroxylase responsible for one of the final steps in the pathway. nih.govnih.gov Studies in yeast have also been vital in showing that Coq7 functions as part of a larger multi-subunit enzyme complex, the "CoQ-synthome," and that its stability and function can depend on other Coq proteins, such as Coq9. frontiersin.org
Elucidating the Coenzyme Q Biosynthetic Complex Assembly and Regulation
Coenzyme Q biosynthesis in eukaryotes is a complex process that takes place at the inner mitochondrial membrane and is carried out by a multi-subunit complex, often referred to as the CoQ synthome or complex Q. nih.gov COQ7 is a critical component of this complex, catalyzing the penultimate step in the biosynthesis of CoQ. nih.gov The assembly and regulation of this complex are tightly controlled to meet the cell's metabolic demands.
Research in yeast has shown that the assembly of the CoQ biosynthetic complex is a stepwise process that begins with a nucleation event initiated by the Coq2 protein and the precursor HHB. nih.gov This is followed by the assembly of a pre-complex, which then matures into the fully functional complex. nih.gov The stability and activity of the CoQ synthome are highly interdependent, with the loss of one component often leading to the degradation of others. nih.gov For instance, in yeast, the deletion of genes coq3–coq9 results in the depletion of multiple Coq proteins. nih.gov
The regulation of the CoQ biosynthetic complex occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational. In yeast, the expression of several COQ genes, including COQ5, COQ7, and COQ8, is upregulated when cells are grown on non-fermentable carbon sources like glycerol, indicating a response to increased respiratory demand. nih.gov In mammalian cells, the transcription factor NF-κB can induce the expression of COQ7 in response to oxidative stress. nih.gov Post-transcriptional regulation of COQ7 has also been observed, with RNA-binding proteins such as HuR and hnRNP C1/C2 influencing the stability of COQ7 mRNA. nih.govfrontiersin.org Depletion of HuR leads to reduced COQ7 mRNA stability, decreased COQ7 protein levels, and consequently, a lower rate of CoQ biosynthesis. nih.gov
Post-translational modifications also play a crucial role in regulating the CoQ biosynthetic pathway. In yeast, the activity of Coq7 is regulated by a phosphorylation-dephosphorylation cycle that is dependent on nutrient availability. nih.govnih.gov The mitochondrial phosphatase PTC7 is involved in this regulatory process. nih.gov Furthermore, the interaction of COQ7 with other CoQ proteins, such as COQ9, is essential for its function. COQ9 is a lipid-binding protein that is thought to facilitate the presentation of the hydrophobic substrate to the active site of COQ7. researchgate.netmdpi.com Structural and functional analyses have provided insights into the COQ7:COQ9 complex, revealing a heterotetrameric structure. nih.gov
Table 1: Regulation of the Coenzyme Q Biosynthetic Complex and COQ7
| Regulatory Level | Mechanism | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Transcriptional | Upregulation in response to respiratory demand | Yeast | Increased expression of COQ5, COQ7, COQ8 on glycerol. | nih.gov |
| Oxidative stress response | Mammalian cells | NF-κB induces COQ7 expression. | nih.gov | |
| Post-transcriptional | mRNA stability | Human cells | HuR and hnRNP C1/C2 bind to COQ7 3'-UTR; HuR depletion destabilizes COQ7 mRNA. | nih.govfrontiersin.org |
| Post-translational | Phosphorylation/dephosphorylation | Yeast | Nutrient-dependent phosphorylation of Coq7 regulates its activity. | nih.govnih.gov |
| Protein-protein interaction | Human | COQ9 interacts with and is required for COQ7 function. | researchgate.netmdpi.com |
Genetic Screens and Mutational Analysis for CoQ Pathway Components
Genetic screens, particularly in the yeast Saccharomyces cerevisiae, have been fundamental in identifying the genes involved in CoQ biosynthesis. fujifilmcdi.com Yeast mutants unable to grow on non-fermentable carbon sources, a phenotype indicative of respiratory deficiency, were instrumental in the initial identification of the coq complementation groups, including coq7. fujifilmcdi.com These screens laid the groundwork for identifying the human orthologs of the CoQ biosynthetic genes. researchgate.net
Mutational analysis in various model organisms has further elucidated the function of COQ7. In yeast, deletion of the COQ7 gene (also known as CAT5) leads to a deficiency in CoQ biosynthesis and an inability to grow on respiratory carbon sources. researchgate.netnih.gov This phenotype can be rescued by the expression of the wild-type CAT5 gene. researchgate.netnih.gov The coq7 null mutants in yeast accumulate an early intermediate in the CoQ biosynthetic pathway, 3-hexaprenyl-4-hydroxybenzoate, while some point mutants accumulate demethoxyubiquinone, the substrate of Coq7. fujifilmcdi.com
In the nematode Caenorhabditis elegans, the COQ7 homolog is encoded by the clk-1 gene. mdpi.com Mutations in clk-1 lead to decreased CoQ9 levels, accumulation of the intermediate demethoxyubiquinone (DMQ9), and a slowed life cycle. nih.gov
Mouse models have also been critical in understanding the in vivo role of COQ7. Complete knockout of the Coq7 gene in mice is embryonically lethal, highlighting the essential role of CoQ biosynthesis during development. mdpi.combohrium.com Coq7 knockout embryos exhibit developmental arrest and an immature neural tube, indicating the importance of COQ7 for neurogenesis. bohrium.com Heterozygous Coq7+/- mice are viable but show reduced mitochondrial oxygen consumption and ATP synthesis. nih.gov Interestingly, these heterozygous mice have an extended lifespan compared to their wild-type littermates. mdpi.com
Mammalian Cell Culture Systems
In Vitro Studies of COQ7 Function and Regulation in Human and Other Mammalian Cell Lines
Mammalian cell culture systems, including immortalized cell lines and primary cells derived from patients, are invaluable tools for studying COQ7 function and the effects of its deficiency. utah.eduresearchgate.net Patient-derived fibroblasts have been extensively used to confirm the pathogenicity of COQ7 variants identified through genetic testing.
Studies in fibroblasts from patients with COQ7 mutations have consistently shown reduced levels of CoQ10 and an accumulation of its precursor, demethoxyubiquinone (DMQ10). nih.gov These biochemical abnormalities are often accompanied by impaired mitochondrial respiration, as evidenced by decreased oxygen consumption rates. For example, fibroblasts from patients with a homozygous p.Met1? variant in COQ7 exhibited a significant depletion of the COQ7 protein, reduced CoQ10 levels, and deficient mitochondrial respiration. nih.gov Similarly, fibroblasts from a patient with a p.Arg54Gln mutation showed a drastic loss of COQ7 protein expression and a moderate decrease in CoQ10 levels.
Rescue experiments, where the wild-type COQ7 gene is expressed in patient-derived fibroblasts, have been used to confirm that the observed mitochondrial defects are a direct result of the COQ7 mutations. researchgate.net The introduction of wild-type COQ7 can restore mitochondrial respiration in these cells. researchgate.net
In addition to patient fibroblasts, engineered cell lines have been employed to study COQ7. For instance, mouse embryonic fibroblasts (MEFs) from Mclk1 (the mouse ortholog of COQ7) knockout mice have been used as a platform to test the functionality of human COQ7 variants. utah.edu Expression of wild-type human COQ7 in these cells rescues CoQ biosynthesis, while the expression of pathogenic variants fails to do so or provides only partial rescue. Commercially available knockout cell lines, such as HEK293, HeLa, and A549 with CRISPR/Cas9-mediated deletion of COQ7, offer standardized models to investigate the downstream effects of COQ7 absence on cellular processes like mitochondrial efficiency and oxidative stress.
Application of Induced Pluripotent Stem Cell (iPSC) Models for Mechanistic Insights
Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling diseases in a patient-specific and tissue-relevant manner. mdpi.comresearchgate.net By reprogramming somatic cells, such as fibroblasts, from patients with COQ7 mutations into iPSCs, researchers can then differentiate these iPSCs into various cell types that are affected by the disease, including neurons and cardiomyocytes. researchgate.net
This technology is particularly valuable for studying neurodegenerative aspects of CoQ10 deficiency, as it allows for the generation of human neurons that carry the patient's specific mutations. nih.gov For instance, iPSC-derived motor neurons from patients with distal hereditary motor neuropathy caused by biallelic COQ7 variants showed increased levels of extracellular neurofilament light protein, which is a marker of axonal degeneration. nih.gov This finding provides a direct cellular link between COQ7 deficiency and the neuronal pathology observed in these patients. nih.gov
iPSC models also allow for the investigation of mitochondrial dysfunction in disease-relevant cell types. researchgate.net In the context of other mitochondrial diseases, iPSC-derived neurons have been shown to exhibit altered mitochondrial morphology, dynamics, and increased susceptibility to stress. nih.gov Similar approaches can be applied to COQ7-deficient iPSC-derived cells to gain deeper mechanistic insights into how COQ7 dysfunction leads to tissue-specific pathologies. Furthermore, these models provide a platform for testing potential therapeutic strategies in a human, disease-relevant context. researchgate.net
Functional Characterization of COQ7 Genetic Variants in Model Systems
The functional characterization of COQ7 genetic variants in various model systems has been crucial for establishing genotype-phenotype correlations and understanding the molecular basis of CoQ10 deficiency. nih.gov A range of variants, from hypomorphic alleles that result in a partial loss of function to amorphic variants that lead to a complete loss of function, have been studied. researchgate.net
The yeast Saccharomyces cerevisiae has proven to be a robust system for rapidly assessing the functional impact of human COQ7 variants. researchgate.netnih.gov By expressing human COQ7 variants in a yeast strain lacking the endogenous CAT5 gene, researchers can assess the ability of these variants to rescue the respiratory growth defect. researchgate.netnih.gov For example, studies have shown that while wild-type human COQ7 can complement the yeast mutant, many pathogenic variants identified in patients fail to do so. researchgate.netnih.gov However, some variants, such as those equivalent to the human p.Arg54Gln, p.Arg107Trp, and a complex allele p.[Thr103Met;Leu111Pro], were found to partially rescue the growth defect, indicating that they are hypomorphic alleles. researchgate.netnih.gov
Table 2: Functional Characterization of Selected Human COQ7 Variants in a Yeast Model
| Human Variant | Equivalent Yeast Variant | Growth Rescue on Respiratory Media | Classification | Reference(s) |
|---|---|---|---|---|
| p.Arg54Gln | p.Arg57Gln | Partial | Hypomorphic | researchgate.netnih.gov |
| p.Ile66Asn | p.Ile69Asn | Partial | Hypomorphic | researchgate.netnih.gov |
| p.Arg107Trp | p.Arg112Trp | Partial | Hypomorphic | researchgate.netnih.gov |
| p.[Thr103Met;Leu111Pro] | p.[Lys108Met;Leu116Pro] | Partial | Hypomorphic | researchgate.netnih.gov |
| Other pathogenic variants | - | No rescue | Severe/Amorphic | researchgate.netnih.gov |
In mammalian cell models, the functional consequences of COQ7 variants are often assessed by measuring COQ7 protein levels, CoQ10 biosynthesis, and mitochondrial function. Studies in patient fibroblasts have revealed that different variants can have varying effects on COQ7 protein stability and enzymatic activity, which in turn correlates with the severity of the clinical phenotype. For example, some variants lead to a drastic reduction in COQ7 protein levels, while others may result in a protein that is present but has reduced catalytic efficiency. nih.gov The specific combination of biallelic variants in a patient can generate precise pathophysiological alterations, which may explain the phenotypic variability observed among individuals with COQ7 deficiency.
These model systems have also been instrumental in evaluating potential therapeutic approaches. For instance, the supplementation with 2,4-dihydroxybenzoic acid (2,4-diHB), a compound that can bypass the enzymatic step catalyzed by COQ7, has been tested in yeast and mammalian cells harboring COQ7 mutations. researchgate.netnih.gov In yeast, 2,4-diHB was shown to rescue the growth defect of both leaky and severe mutants. researchgate.netnih.gov In patient fibroblasts, the response to such bypass therapies can be variable, likely depending on the specific nature of the COQ7 variants and their impact on the stability of the CoQ biosynthetic complex.
Advanced Methodologies and Future Research Directions
Analytical Methodologies for Coenzyme Q7 and its Metabolites
Accurate measurement of CoQ7 and its metabolic precursors and derivatives is fundamental to understanding its physiological and pathological significance. A range of sophisticated analytical techniques have been developed and refined for this purpose.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of Coenzyme Q homologs from complex biological matrices. nih.gov Reverse-phase HPLC is a commonly employed technique for the analysis of Coenzyme Q compounds. ijpsonline.com This method's adaptability allows for the determination of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of Coenzyme Q, which is crucial for assessing the cellular redox state. nih.gov
Methodologies have been developed for the simultaneous estimation of different Coenzyme Q homologs. nih.gov The detection of these compounds is typically achieved using ultraviolet (UV) detectors, with a characteristic absorbance at 275 nm. nih.govijpsonline.com The successful application of HPLC has been demonstrated in various biological samples, including plasma, tissues, and cellular extracts. nih.govnih.gov The precision and reproducibility of HPLC methods make them invaluable for quantitative studies of this compound. nih.gov
| Parameter | Description | Typical Values/Ranges |
|---|---|---|
| Stationary Phase | The solid material in the column that separates the analytes. | Reverse-phase C18 columns are commonly used. |
| Mobile Phase | The solvent that moves the analytes through the column. | Mixtures of organic solvents like methanol, ethanol (B145695), and isopropanol (B130326) are frequently utilized. nih.gov |
| Detection Wavelength | The specific wavelength of UV light used to detect the Coenzyme Q compounds. | 275 nm is the standard wavelength for detection. nih.govijpsonline.com |
| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | Can range from 0.10 to 100 µg/mL for Coenzyme Q10, with similar principles applying to CoQ7. nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the analysis of this compound and its metabolites. nih.govnih.gov This technique is a powerful tool for identifying and quantifying biomolecules in complex biological samples. researchgate.netnih.gov Stable isotope dilution (SID) LC-MS/MS is a gold-standard quantitative method that utilizes isotopically labeled internal standards to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.govescholarship.org
This approach has been successfully applied to the determination of Coenzyme Q10 in various biological matrices, including mitochondria. nih.gov The principles of these methods are directly applicable to the analysis of this compound. The use of tandem mass spectrometry allows for the fragmentation of the parent ion, generating specific product ions that provide structural confirmation and enhance the specificity of the assay. frontiersin.orgnih.gov
These assays are particularly useful for high-throughput screening and for gaining a rapid assessment of changes in the CoQ redox balance in response to various stimuli or pathological conditions. While perhaps less specific than chromatographic and mass spectrometric methods, they provide a valuable complementary approach for studying the functional consequences of altered this compound metabolism.
Structural Biology Approaches
Understanding the three-dimensional structure of the enzymes involved in this compound biosynthesis is critical for elucidating their mechanisms of action and for designing potential therapeutic interventions. Advanced structural biology techniques are providing unprecedented views of these molecular machines.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and dynamic protein complexes that are often intractable to crystallization. ox.ac.uknih.govucl.ac.uk This has been particularly impactful in the study of membrane-associated proteins and complexes, such as those involved in Coenzyme Q biosynthesis.
A significant breakthrough has been the determination of the cryo-EM structure of a human multimeric COQ7:COQ9 complex. nih.gov This structure revealed an unexpected higher-order oligomer and provided detailed insights into how these two essential proteins interact. nih.gov The cryo-EM maps have also shown how lipids are bound to the heterodimer and how substrates like NADH may interact with the COQ7 active site. nih.gov This detailed architectural information is crucial for understanding the regulation and catalytic mechanism of COQ7.
| Structural Feature | Key Finding from Cryo-EM of COQ7:COQ9 Complex | Reference |
|---|---|---|
| Oligomeric State | COQ7 and COQ9 form a heterotetrameric assembly. | nih.gov |
| Membrane Interaction | The complex has a hydrophobic surface suitable for membrane interaction. | nih.gov |
| Substrate Binding | Cryo-EM reconstructions show how NADH binds to each protomer of COQ7. | nih.gov |
| Lipid Binding | The structure of the complex bound to lipids was determined, revealing specific lipid interactions. | nih.gov |
Molecular dynamics (MD) simulations serve as a powerful computational microscope to complement experimental structural data, providing insights into the dynamic behavior of proteins and their interactions with other molecules. springernature.comnih.govnih.gov For COQ7, MD simulations are invaluable for exploring the intricate interplay between the enzyme, its lipid environment, and its substrates.
By simulating the COQ7:COQ9 complex within a model lipid bilayer, researchers can investigate how the protein interacts with the surrounding lipids, which is crucial for its stability and function. nih.govnih.gov These simulations can reveal specific lipid binding sites and how the lipid environment influences the conformational dynamics of the complex. mdpi.com Furthermore, MD simulations can be used to model the binding of substrates to the COQ7 active site, helping to elucidate the catalytic mechanism and the factors that govern substrate specificity. nih.govresearchgate.net The combination of cryo-EM and MD simulations provides a powerful synergistic approach to unraveling the structure-function relationships of COQ7. nih.gov
Functional Genomics and Proteomics Approaches
Advanced methodologies in functional genomics and proteomics are crucial for elucidating the complex roles of this compound (CoQ7), a key hydroxylase in the biosynthesis of coenzyme Q (CoQ). These approaches allow for a system-level understanding of CoQ7's regulation, function, and interaction networks.
Gene Expression Profiling and Transcriptomic Analysis
Transcriptomic analysis, which measures the expression levels of genes, has revealed significant insights into the regulation and physiological relevance of the COQ7 gene across different species and conditions. By profiling messenger RNA (mRNA), researchers can infer the functional status of the CoQ7 enzyme and its response to various stimuli.
Several studies have highlighted differential expression of COQ7 in relation to specific biological contexts:
Phenotypic Diversity: In a study on specialist pupfishes, tissue-specific transcriptomics identified Coq7 as having the highest log2-fold change in the molluscivore species, suggesting a potential role in the genetic determination of their specialized craniofacial morphologies. biorxiv.org
Metabolic and Physical Activity: RNA sequencing of the hippocampus in mice selectively bred for high and low physical activity showed that Coq7 was upregulated in the high-activity mice, independent of sex. nih.gov This suggests a link between CoQ7 expression and the metabolic demands of increased physical activity. In equine skeletal muscle, COQ7 was identified as a gene relevant to mitochondrial function and oxidative phosphorylation, with its expression linked to heritable variation in metabolism. frontiersin.org
Developmental Processes: In a rat model of maternal protein restriction, global transcriptomic analysis of the fetal hypothalamus identified this compound hydroxylase as a gene involved in ubiquinone synthesis and mitochondrial respiratory metabolism that was affected by the dietary intervention. nih.gov
Post-Transcriptional Regulation: Research has shown that the stability of COQ7 mRNA is controlled by RNA-binding proteins (RBPs). Specifically, the RBP HuR binds to the 3'-untranslated region (UTR) of COQ7 mRNA, stabilizing it and promoting CoQ biosynthesis. Depletion of HuR leads to reduced COQ7 mRNA and protein levels, impairing mitochondrial function. nih.gov
These findings from various transcriptomic studies underscore the dynamic regulation of COQ7 expression in response to developmental, metabolic, and environmental cues.
| Organism/Model | Tissue/Cell Type | Experimental Context | Key Finding on COQ7 Expression | Reference |
|---|---|---|---|---|
| Pupfish (Cyprinodon sp.) | Jaw Tissue | Species Divergence | Highest log2-fold change observed in molluscivore specialist, linked to craniofacial morphology. | biorxiv.org |
| Mouse (Mus musculus) | Hippocampus | Selective Breeding for High/Low Activity | Upregulated in high-activity mice, suggesting a role in meeting increased metabolic demands. | nih.gov |
| Horse (Equus caballus) | Skeletal Muscle | Expression Quantitative Trait Loci (eQTL) Analysis | Identified as a key gene in the coenzyme Q synthesis pathway related to oxidative phosphorylation. | frontiersin.org |
| Rat (Rattus norvegicus) | Fetal Hypothalamus | Maternal Protein Restriction | Expression altered, highlighting its role in mitochondrial metabolism during development. | nih.gov |
| Human Cells | - | RNA-Binding Protein Interaction | mRNA is stabilized by HuR, linking post-transcriptional regulation to CoQ biosynthesis and mitochondrial respiration. | nih.gov |
Protein-Protein Interaction Mapping
Identifying the proteins that interact with CoQ7 is essential for understanding its function, regulation, and integration into the larger CoQ biosynthetic pathway. Techniques like yeast two-hybrid screens and co-immunoprecipitation are used to map these physical interactions, revealing that CoQ7 is part of a multi-protein complex.
The CoQ biosynthetic pathway involves a series of enzymes that are thought to form a complex, often called the "CoQ synthome," at the inner mitochondrial membrane. Within this complex, CoQ7 collaborates with other proteins to carry out its function.
Interaction with COQ9: A critical interaction partner for CoQ7 is COQ9, a lipid-binding protein. nih.gov Studies have shown that COQ9 associates with COQ7, and this interaction is believed to be crucial for the proper function of CoQ7. nih.gov COQ9 may act as a chaperone or scaffold, potentially extracting CoQ intermediates from the membrane to allow for their modification by CoQ7. mdpi.com The formation of a multimeric human COQ7:COQ9 complex has been characterized, highlighting the structural and functional importance of this partnership for efficient CoQ biosynthesis. nih.gov
Involvement in the CoQ Synthome: CoQ7 is a central regulatory factor within the multi-peptide complex required for CoQ biosynthesis. nih.gov While direct interaction data for all components is still being assembled, the functional requirement of at least ten proteins suggests a highly organized enzymatic machinery where protein-protein interactions are key for substrate channeling and regulation.
Mapping these interactions provides a structural framework for understanding how the sequential steps of CoQ synthesis are coordinated and regulated.
Investigative Tools for Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. wikipedia.org For this compound, these tools are vital for measuring its direct impact on the CoQ biosynthetic pathway and its downstream effects on mitochondrial respiration.
Application of Radiolabeled Precursors in Biosynthesis Studies
Tracing the path of atoms from precursor molecules into the final CoQ product is a fundamental method for studying its biosynthesis. This is often achieved using stable isotope labeling, where precursors enriched with heavy isotopes (like ¹³C) are supplied to cells or organisms. nih.govnih.gov Mass spectrometry or nuclear magnetic resonance (NMR) is then used to detect the incorporation of these isotopes into CoQ and its intermediates. nih.gov
This approach has been instrumental in:
Identifying Precursors: Confirming that 4-hydroxybenzoic acid (4-HB) is a universal aromatic ring precursor for CoQ in both prokaryotes and eukaryotes. mdpi.comnih.gov
Discovering Alternative Pathways: Stable isotope labeling has helped identify alternative ring precursors for CoQ biosynthesis, such as para-aminobenzoic acid (pABA) in yeast and the dietary flavonol kaempferol (B1673270) in mammals. mdpi.comnih.govnih.gov
Delineating Biosynthetic Steps: By tracking the labeled atoms through various intermediates, researchers can map the sequence of enzymatic reactions, including the hydroxylation step catalyzed by CoQ7.
A related technique involves using radiolabeled molecules, such as tritium-labeled CoQ ([³H]CoQ₁₀), to study uptake and distribution, providing insights into the broader dynamics of CoQ metabolism in vivo. mdpi.com
Oxygen Consumption Assays for Mitochondrial Respiration Assessment
The primary function of Coenzyme Q is to act as an electron carrier in the mitochondrial electron transport chain (ETC), a process that culminates in oxygen consumption and ATP production. Therefore, measuring the rate of oxygen consumption (OCR) is a direct and powerful method to assess the functional consequences of altered CoQ7 activity or CoQ deficiency. nih.gov
High-resolution respirometry, often using technologies like the Seahorse XF Analyzer or an oxygraph, allows for real-time measurement of cellular OCR. nih.govresearchgate.net These assays typically involve the sequential addition of mitochondrial inhibitors to dissect different components of respiration:
Basal Respiration: The baseline OCR of the cells.
ATP-Linked Respiration: The portion of OCR dedicated to ATP synthesis, measured after the addition of oligomycin (B223565) (an ATP synthase inhibitor).
Maximal Respiration: The maximum OCR the cell can achieve, induced by an uncoupling agent like FCCP, which dissipates the proton gradient.
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand. nih.gov
Studies have shown that depletion of CoQ leads to a significant decrease in basal OCR and spare respiratory capacity. nih.gov Furthermore, linking the regulation of COQ7 to mitochondrial function, the knockdown of the RBP HuR, which destabilizes COQ7 mRNA, was shown to decrease the cellular oxygen consumption rate. nih.gov These assays are therefore indispensable for functionally validating the role of CoQ7 in cellular bioenergetics.
| Parameter | Description | Inhibitor/Compound Used for Measurement | Relevance to CoQ7 Function |
|---|---|---|---|
| Basal Respiration | Total oxygen consumption rate under baseline conditions. | - | Reflects overall mitochondrial activity, which depends on a functional ETC and thus on CoQ. |
| ATP-Linked Respiration | Oxygen consumption coupled to ATP synthesis. | Oligomycin | Indicates the efficiency of oxidative phosphorylation, which is directly impacted by CoQ levels. |
| Maximal Respiration | The maximum rate of oxygen consumption when the ETC is fully stimulated. | FCCP (an uncoupler) | Represents the maximum capacity of the ETC, which is limited by components like CoQ. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Calculated | Shows the cell's ability to handle metabolic stress; reduced in CoQ deficiency. |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than mitochondria. | Rotenone & Antimycin A (Complex I & III inhibitors) | Used as a baseline to isolate mitochondrial-specific respiration. |
Unanswered Questions and Emerging Research Avenues in this compound Biology
Despite significant progress, several aspects of CoQ7 biology remain enigmatic, presenting exciting avenues for future research. The complexity of its regulation, its dual localization, and its precise role in health and disease are areas ripe for investigation.
Key unanswered questions and emerging research directions include:
Dual Localization and Nuclear Function: CoQ7 is found predominantly in the mitochondria, but a small pool also translocates to the nucleus in response to mitochondrial reactive oxygen species (ROS). wikipedia.org The mechanism by which this nuclear CoQ7 regulates gene expression to suppress mitochondrial stress responses is currently unidentified. wikipedia.org Understanding this mitochondrial-to-nuclear retrograde signaling pathway is a major research frontier.
Regulation of Catalytic Activity: While the transcriptional and post-transcriptional regulation of the COQ7 gene is becoming clearer, the mechanisms controlling the catalytic activity of the CoQ7 enzyme itself are not well understood. How its activity is modulated by substrate availability, interaction with partners like COQ9, or post-translational modifications remains an open question.
Role in Aging: The homolog of COQ7 in C. elegans, clk-1, is a well-known longevity gene. senescence.info While heterozygous mclk-1 (+/-) mice exhibit an extended lifespan, the precise mechanisms are unclear, and it is not certain if aging is truly delayed. senescence.info Further research is needed to determine if CoQ7 plays a conserved role in human aging and to elucidate the complex relationship between CoQ levels, mitochondrial function, oxidative damage, and lifespan. senescence.info
Pathophysiological Mechanisms in Disease: Biallelic variants in the COQ7 gene have been linked to several human diseases, including primary CoQ₁₀ deficiency, cardiomyopathy, hereditary spastic paraplegia, and distal hereditary motor neuropathy. nih.gov A critical area of future research is to understand the precise molecular and cellular mechanisms by which different COQ7 mutations lead to these diverse clinical phenotypes.
Structural Basis of the CoQ Synthome: The exact architecture of the CoQ synthome and the stoichiometry of its components, including CoQ7, are not fully resolved. Elucidating the high-resolution structure of this complex will be crucial for understanding how it facilitates the efficient and regulated biosynthesis of CoQ.
Addressing these questions will deepen our fundamental understanding of mitochondrial biology and may pave the way for new therapeutic strategies for CoQ deficiencies and other mitochondrial diseases.
Comprehensive Understanding of CoQ Transport and Intracellular Localization
A complete understanding of Coenzyme Q (CoQ) biosynthesis and its physiological roles requires a thorough knowledge of its transport mechanisms and precise intracellular distribution. While it is established that CoQ is synthesized in the inner mitochondrial membrane, it is also found in all other cellular membranes, indicating the existence of sophisticated transport pathways. mdpi.comnih.gov The mechanisms governing the movement of this highly hydrophobic molecule from its site of synthesis to other cellular destinations are multifaceted and not yet fully elucidated, representing a significant area for future research. escholarship.orgwustl.edu
Mitochondrial and Nuclear Localization of this compound:
This compound (COQ7), a key enzyme in the CoQ biosynthetic pathway, is predominantly located in the mitochondria, where it catalyzes the hydroxylation of 5-demethoxyubiquinone. wikipedia.orgabcam.com However, research has revealed that a subpopulation of COQ7 can translocate to the nucleus. wikipedia.org This dual localization suggests that COQ7 may have functions beyond its canonical role in CoQ biosynthesis. In the nucleus, COQ7 is thought to play a role in modulating gene expression and responding to mitochondrial stress. wikipedia.orgabcam.com The translocation of COQ7 from the mitochondria to the nucleus is considered a form of retrograde signaling, where the mitochondria communicate their functional state to the nucleus to orchestrate a cellular response. wikipedia.org This signaling pathway is believed to be triggered by reactive oxygen species (ROS) produced during normal mitochondrial function. wikipedia.org
Key Proteins in CoQ Transport:
Recent studies have begun to identify proteins involved in the intracellular transport of CoQ. One such protein is STARD7, a lipid transfer protein. nih.govnih.gov STARD7 has a dual localization in both the mitochondrial intermembrane space and the cytosol, which is achieved through cleavage by the rhomboid protease PARL. nih.govnih.gov Mitochondrial STARD7 is essential for CoQ synthesis, while the cytosolic form is required for transporting CoQ to the plasma membrane. nih.govnih.gov This coordinated action of STARD7 highlights a sophisticated mechanism for regulating both the synthesis and distribution of CoQ, ensuring that different cellular compartments receive an adequate supply of this vital lipid. nih.gov The impairment of CoQ trafficking has profound effects on cellular metabolism and the response to stress. mdpi.comescholarship.org
Future Research Directions in CoQ Transport:
Despite these advances, many questions regarding CoQ transport remain unanswered. Future research will need to focus on identifying the complete machinery responsible for CoQ transport between different organelles. Understanding how this transport is regulated in response to different physiological conditions and cellular stresses will be crucial. Elucidating the precise mechanisms by which COQ7 translocates to the nucleus and the full spectrum of its nuclear functions are also important areas for future investigation. A comprehensive map of CoQ transport pathways will provide a more complete picture of its role in cellular physiology. wustl.edu
Precision Manipulation of this compound Activity for Specific Cellular Outcomes
The ability to precisely control the activity of specific enzymes offers a powerful tool for both studying cellular processes and developing potential therapeutic interventions. For this compound, methodologies for manipulating its activity are beginning to be explored, with a focus on influencing cellular outcomes such as lifespan and stress resistance.
Modulation of COQ7 Activity by Metal Ions:
COQ7 is a di-iron carboxylate enzyme, meaning it requires iron in its active site to function. nih.govbiorxiv.org This dependency on a metal cofactor presents an opportunity for manipulating its activity. Research has shown that exposure of mouse cells to manganese can lead to decreased COQ7 activity, resulting in CoQ deficiency. nih.govbiorxiv.org Conversely, pretreatment with cobalt can interfere with this inhibition by manganese. nih.gov These findings suggest that the catalytic activity of COQ7 can be modulated by altering the metal ions present in its active site. This opens up the possibility of developing strategies to either inhibit or enhance COQ7 activity by controlling the cellular availability of specific metal ions.
Table 1: Effects of Metal Ions on COQ7 Activity
| Metal Ion | Effect on COQ7 Activity | Observed Outcome |
| Iron (Fe) | Essential for catalytic activity | Normal CoQ biosynthesis |
| Manganese (Mn) | Inhibits activity | Decreased CoQ levels |
| Cobalt (Co) | Preserves catalytic activity and interferes with Mn inhibition | Maintenance of CoQ biosynthesis in the presence of Mn |
Genetic Manipulation of COQ7:
Model organisms have been instrumental in understanding the consequences of altered COQ7 activity. In the nematode Caenorhabditis elegans, mutations in the clk-1 gene, the homolog of the human COQ7 gene, lead to an increased lifespan. wikipedia.orgsenescence.info Similarly, heterozygous mice with a knockout of one copy of the Coq7 gene also exhibit a longer lifespan. senescence.info These genetic models demonstrate that reducing COQ7 activity can have significant effects on organismal longevity. However, a complete knockout of the COQ7 gene in mice is lethal during embryonic development, highlighting the essential role of this enzyme. senescence.info
Future Directions for Precision Manipulation:
Future research in this area will likely focus on developing more precise and targeted methods for manipulating COQ7 activity. This could involve the design of small molecules that can specifically bind to the active site of COQ7 and either enhance or inhibit its function. Furthermore, advanced techniques such as optogenetics, which uses light to control the activity of proteins, could potentially be adapted to provide spatiotemporal control over COQ7 activity within living cells. nih.gov The ability to precisely manipulate COQ7 activity in specific tissues or at specific times will be invaluable for dissecting its diverse physiological roles and for exploring its therapeutic potential.
Elucidating the Full Spectrum of CoQ7-Mediated Regulatory Pathways and Cellular Homeostasis
COQ7 and Mitochondrial Stress Responses:
As a mitochondrial protein, COQ7 is intimately linked to the functioning of this organelle. The translocation of COQ7 to the nucleus in response to mitochondrial ROS production is a prime example of its role in the mitochondrial stress response. wikipedia.org This retrograde signaling pathway allows the cell to adapt to changes in mitochondrial function by altering gene expression. wikipedia.orgabcam.com By modulating this pathway, COQ7 helps to maintain a balance between energy production and the generation of potentially harmful ROS, thereby contributing to cellular homeostasis. nih.gov
Regulation of Gene Expression:
The nuclear localization of COQ7 strongly suggests its involvement in the regulation of gene expression. wikipedia.org While the exact mechanisms are still under investigation, it is hypothesized that nuclear COQ7 may interact with transcription factors or other nuclear proteins to influence the expression of genes involved in stress responses, metabolism, and longevity. wikipedia.orgabcam.com The identification of the specific genes regulated by COQ7 is a key area for future research and will provide further insight into its regulatory functions.
Impact on Cellular Metabolism and Homeostasis:
Coenzyme Q, the product of the pathway in which COQ7 participates, is a central molecule in cellular metabolism. It is an essential component of the electron transport chain, crucial for ATP production. nih.govbiorxiv.org CoQ also functions as a potent antioxidant, protecting cellular membranes from lipid peroxidation. mdpi.comresearchgate.net Given that COQ7 is a critical enzyme in CoQ biosynthesis, its activity directly impacts the cellular levels of CoQ and, consequently, these fundamental cellular processes. nih.gov Deficiencies in COQ7 can lead to impaired energy metabolism and increased oxidative stress. mdpi.com The redox state of the CoQ pool (the ratio of its oxidized to reduced forms) is also an important indicator of the metabolic state of the cell and can influence various signaling pathways. nih.gov
Future Research Directions:
To fully elucidate the spectrum of COQ7-mediated regulatory pathways, a multi-omics approach will be necessary. This will involve systematically identifying the proteins that interact with COQ7 in both the mitochondria and the nucleus, as well as characterizing the downstream changes in gene expression and metabolite levels that occur in response to altered COQ7 activity. Understanding how COQ7 is integrated into the broader cellular signaling networks will provide a more complete picture of its role in maintaining cellular homeostasis and how its dysregulation can contribute to disease. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying CoQ7 in biological samples?
To quantify CoQ7 in tissues or plasma, reverse-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used due to its sensitivity and specificity for redox-active molecules like CoQ7 . For validation, ensure calibration curves cover physiologically relevant concentrations (e.g., 0.1–10 μM) and include recovery tests using spiked samples. Mass spectrometry (MS) with stable isotope-labeled internal standards (e.g., deuterated CoQ7) is preferred for absolute quantification in complex matrices .
Q. What experimental conditions affect CoQ7 stability during storage and analysis?
CoQ7 is susceptible to oxidation and photodegradation. Store samples at −80°C under nitrogen gas to prevent oxidation. During extraction, use antioxidants like butylated hydroxytoluene (BHT) in organic solvents (e.g., hexane:ethanol mixtures) and minimize light exposure. Validate stability by comparing fresh vs. stored samples using HPLC-MS .
Q. How can researchers establish baseline CoQ7 levels in model organisms?
Use age- and diet-controlled cohorts (e.g., rodents fed standardized chow) to minimize variability. Measure CoQ7 in mitochondria-rich tissues (liver, heart) via HPLC-MS. Include at least 10 biological replicates to account for inter-individual variation. Normalize data to tissue weight or protein content .
Advanced Research Questions
Q. How should researchers design studies to investigate CoQ7’s role in mitochondrial electron transport chain efficiency?
Adopt a multi-omics approach:
- Proteomics : Compare mitochondrial complexes (I–IV) activity in CoQ7-deficient vs. supplemented models.
- Metabolomics : Quantify ATP/ADP ratios and ROS levels via fluorometric assays.
- Genetic models : Use tissue-specific knockout mice to isolate CoQ7’s effects on specific organs.
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring alignment with gaps in redox biology literature .
Q. What strategies resolve contradictions in CoQ7’s antioxidant vs. pro-oxidant effects reported across studies?
- Contextualize experimental conditions : Differences in cell type (e.g., cancer vs. primary cells), oxygen tension, and CoQ7 concentration (micromolar vs. millimolar) can reverse outcomes.
- Mechanistic follow-up : Use siRNA knockdown of NQO1 (a CoQ7 reductase) to test if pro-oxidant effects depend on enzymatic activation.
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to identify moderators (e.g., dosage, exposure time) .
Q. How can computational modeling enhance understanding of CoQ7’s membrane dynamics?
- Molecular dynamics (MD) simulations : Model CoQ7 in lipid bilayers (e.g., POPC membranes) to predict diffusion coefficients and binding affinities for respiratory complexes.
- Validate in vitro : Compare simulation results with fluorescence recovery after photobleaching (FRAP) assays in synthetic liposomes.
- Publish protocols in open-access repositories (e.g., Zenodo) to ensure reproducibility .
Q. What are best practices for integrating CoQ7 data from heterogeneous studies (e.g., in vitro, animal, human trials)?
- Standardize metadata : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets with experimental parameters (pH, temperature, cell line).
- Apply cross-species normalization : Align CoQ7 levels using allometric scaling (e.g., mg/kg body weight).
- Leverage ontologies : Map CoQ7-related terms to MeSH or ChEBI identifiers for systematic literature reviews .
Methodological Guidelines
- Experimental design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses (e.g., “In aged murine models (P), does CoQ7 supplementation (I) vs. placebo (C) improve cardiac ATP production (O) over 8 weeks (T)?”) .
- Data validation : Replicate key findings in ≥2 independent models (e.g., cell culture + animal studies) and share raw data via platforms like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
